Sodium N-(4-chlorophenyl)-2-hydroxy-9H-carbazole-1-carboxamidate
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Overview
Description
Sodium N-(4-chlorophenyl)-2-hydroxy-9H-carbazole-1-carboxamidate is a synthetic compound that belongs to the class of carbazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium N-(4-chlorophenyl)-2-hydroxy-9H-carbazole-1-carboxamidate typically involves the following steps:
Formation of the Carbazole Core: The carbazole core can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with cyclohexanone in the presence of an acid catalyst such as methanesulfonic acid.
Introduction of the Hydroxy Group: The hydroxy group can be introduced through a hydroxylation reaction using reagents like hydrogen peroxide or other oxidizing agents.
Formation of the Carboxamidate Group: The carboxamidate group can be formed by reacting the hydroxy-carbazole intermediate with chloroformate derivatives in the presence of a base such as triethylamine.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced through a Suzuki-Miyaura coupling reaction using a boron reagent and a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes, utilizing the same synthetic routes but optimized for efficiency and yield. The use of automated reactors and advanced purification techniques ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Sodium N-(4-chlorophenyl)-2-hydroxy-9H-carbazole-1-carboxamidate undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride
Catalysts: Palladium, methanesulfonic acid
Bases: Triethylamine
Major Products Formed
Oxidation: Formation of carbonyl derivatives
Reduction: Formation of amine derivatives
Substitution: Formation of substituted phenyl derivatives
Scientific Research Applications
Mechanism of Action
The mechanism of action of Sodium N-(4-chlorophenyl)-2-hydroxy-9H-carbazole-1-carboxamidate involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- 3,5-Dichloro-N-(2-chlorophenyl)benzamide
- 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide
- 5-(4-chlorophenyl)-1,3,4-oxadiazol-2-amine
Uniqueness
Sodium N-(4-chlorophenyl)-2-hydroxy-9H-carbazole-1-carboxamidate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its hydroxy and carboxamidate groups, in particular, contribute to its versatility in various chemical reactions and potential therapeutic applications.
Properties
CAS No. |
93964-27-3 |
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Molecular Formula |
C19H12ClN2NaO2 |
Molecular Weight |
358.8 g/mol |
IUPAC Name |
sodium;1-[(4-chlorophenyl)carbamoyl]-9H-carbazol-2-olate |
InChI |
InChI=1S/C19H13ClN2O2.Na/c20-11-5-7-12(8-6-11)21-19(24)17-16(23)10-9-14-13-3-1-2-4-15(13)22-18(14)17;/h1-10,22-23H,(H,21,24);/q;+1/p-1 |
InChI Key |
YGBJNRMUDZTJKS-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2)C(=C(C=C3)[O-])C(=O)NC4=CC=C(C=C4)Cl.[Na+] |
Origin of Product |
United States |
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